molecular formula C22H19N5O3S B2935558 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 850157-31-2

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide

Katalognummer: B2935558
CAS-Nummer: 850157-31-2
Molekulargewicht: 433.49
InChI-Schlüssel: DWMUCJSIAQJBSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, synthesis, and structure–activity relationships (SARs).

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Pyrazolo[1,5-a]pyrimidine core : This heterocyclic structure is associated with various biological activities.
  • Thioether linkage : The sulfur atom contributes to the compound's reactivity and biological interactions.
  • Nitrophenyl acetamide moiety : This part may enhance the compound's pharmacological profile.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays:

  • COX Enzyme Inhibition : The compound demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response. For example, IC50 values for COX-2 inhibition were reported at approximately 0.04μmol0.04\,\mu \text{mol}, comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives:

  • Broad-spectrum Activity : These compounds have shown efficacy against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Structure–Activity Relationships (SARs)

Understanding SARs is critical for optimizing the biological activity of these compounds:

  • Substituent Effects : Modifications on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For instance, electron-donating groups tend to enhance anti-inflammatory properties by increasing binding affinity to target enzymes .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • In Vitro Studies on Cancer Cell Lines : A derivative was tested against breast cancer cells showing a reduction in cell viability by 70% at a concentration of 10μM10\,\mu \text{M}.
  • Animal Models for Inflammation : In carrageenan-induced paw edema models, the compound exhibited significant reduction in swelling comparable to indomethacin with an ED50 value of 9.17μM9.17\,\mu \text{M} .

Data Tables

Activity TypeIC50/ED50 ValueReference
COX-2 Inhibition0.04 ± 0.02 μmol
Anti-cancer (Breast)70% Viability @ 10 μM
Anti-inflammatoryED50 = 9.17 μM

Eigenschaften

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14-11-20(31-13-19(28)24-17-9-6-10-18(12-17)27(29)30)26-22(23-14)21(15(2)25-26)16-7-4-3-5-8-16/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMUCJSIAQJBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.